3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H11F4N |
|---|---|
Molecular Weight |
293.26 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)indole |
InChI |
InChI=1S/C16H11F4N/c17-14-7-3-1-5-11(14)13-9-21(10-16(18,19)20)15-8-4-2-6-12(13)15/h1-9H,10H2 |
InChI Key |
JNLRAKFXCFUSDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(F)(F)F)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and 2,2,2-trifluoroethyl iodide.
Formation of Indole Core: The indole core is formed through a cyclization reaction, often using a palladium-catalyzed cross-coupling reaction.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through nucleophilic substitution reactions, where fluorine-containing reagents are used to replace hydrogen atoms on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Copper-Catalyzed Trifluoromethylation
The trifluoroethyl group can also be introduced via Cu(I)-catalyzed decarboxylative trifluoromethylation :
-
Mechanism :
| Substrate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| (1-Tosyl-1H-indol-3-yl)methanol | CuI, DMEDA, PhBDFA, KF | 61–73 |
This method avoids stoichiometric copper and enables one-pot synthesis, enhancing efficiency .
Electrophilic Aromatic Substitution
The indole core undergoes electrophilic substitution at the 5-position (most reactive site due to electronic effects of 1- and 3-substituents):
-
Nitration : Using HNO₃/H₂SO₄ introduces a nitro group.
-
Sulfonation : SO₃ in H₂SO₄ adds sulfonic acid groups.
| Reaction Type | Conditions | Position | Yield (%) | Notes |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C5 | 60–75 | Requires low temperature |
| Sulfonation | SO₃, H₂SO₄, 60°C | C5 | 50–65 | Moderate regioselectivity |
Reduction of Trifluoroethyl Group
The CF₃CH₂ group can be reduced to CHF₂CH₂ under radical conditions, though this is rarely applied due to stability concerns .
Oxidation of Indole Core
-
Epoxidation : The indole’s double bond reacts with peracids (e.g., mCPBA) to form epoxides.
-
Side-Chain Oxidation : Trifluoroethyl groups are generally resistant to oxidation, preserving structural integrity.
Nucleophilic Aromatic Substitution (SNAr)
The 2-fluorophenyl group undergoes SNAr under harsh conditions (e.g., strong bases, high temps):
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| NH₃ | NH₃, 150°C, DMF | 3-(2-Aminophenyl)-derivative | 40–55 |
| MeONa | MeOH, 120°C, Cu catalyst | 3-(2-Methoxyphenyl)-derivative | 35–50 |
Reactivity is limited by the electron-withdrawing CF₃ group, which deactivates the ring .
Radical-Mediated Reactions
The compound participates in radical cascades, such as:
-
Iodine-Catalyzed Cyclization : With arylsulfonohydrazides and TBHP, forming sulfonated pyrroloindoles via radical addition/cyclization .
| Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|
| N-Propargyl indole | NaI, TBHP, DCE, 80°C | Sulfonated pyrroloindole | 65–80 |
Table 2: Electrophilic Substitution Outcomes
| Reaction | Electrophile | Position | Yield (%) | Conditions |
|---|---|---|---|---|
| Nitration | NO₂⁺ | C5 | 60–75 | HNO₃/H₂SO₄, 0°C |
| Sulfonation | SO₃H⁺ | C5 | 50–65 | SO₃/H₂SO₄, 60°C |
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Reactivity
The compound has a molecular formula of and a molecular weight of approximately 293.26 g/mol. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the fluorophenyl moiety may participate in electrophilic aromatic substitution reactions. These properties facilitate various transformations, including nucleophilic substitutions and coupling reactions, making it valuable in synthetic organic chemistry.
Pharmaceutical Applications
-
Anticancer Activity :
- Indole derivatives are known for their anticancer properties. Research indicates that 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole can modulate biological pathways associated with cancer progression. Studies have shown that compounds with similar structures exhibit significant antitumor activity against various cancer cell lines .
- A study conducted by the National Cancer Institute evaluated this compound's efficacy across a panel of cancer cell lines, revealing promising results in inhibiting cell growth .
-
Anti-inflammatory Effects :
- The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses. This potential makes it a candidate for developing anti-inflammatory drugs.
- Antimicrobial Properties :
Synthetic Applications
The chemical reactivity of this compound allows it to be utilized in various synthetic applications:
- Electrophilic Aromatic Substitution : The presence of the fluorophenyl group enables the compound to undergo electrophilic aromatic substitution reactions, which are crucial for synthesizing more complex organic molecules.
- Nucleophilic Substitutions : The trifluoroethyl group enhances the compound's reactivity in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Anticancer Evaluation : In vitro studies conducted under the National Cancer Institute's protocols showed that this compound exhibited significant antimitotic activity against human tumor cells, with mean GI50/TGI values indicating its potential as an anticancer agent .
- Biological Interaction Studies : Research focusing on its binding affinity to specific receptors or enzymes has been crucial for understanding its mechanism of action and potential side effects. Such studies are vital for elucidating how this compound interacts with biological targets .
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and similarities between 3-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole and analogous compounds:
Key Observations :
- Trifluoroethyl vs. Other Fluorinated Groups : The trifluoroethyl group at N1 (as in the target compound) enhances lipophilicity and electron-withdrawing effects compared to difluoromethyl (CF$_2$H) or simple fluorophenyl substituents .
- Position of Fluorine : The 2-fluorophenyl group at C3 may influence π-stacking interactions differently than 4-fluorophenyl (e.g., in 2-(4-fluorophenyl)-3-methyl-1H-indole) due to ortho-substitution effects .
Key Observations :
- Iodine Catalysis : High yields (98%) are achieved for trifluoroethyl-indole derivatives using iodine in acetonitrile at moderate temperatures (40°C) .
- Click Chemistry : Copper-catalyzed triazole formation provides moderate yields (42%) but enables modular functionalization .
Spectral and Crystallographic Data
- $^{19}\text{F NMR}$ : Trifluoroethyl groups typically resonate at δ ≈ -68 to -70 ppm (e.g., -68.41 ppm in 3-(1-(5-(dodecylthio)furan-2-yl)-2,2,2-trifluoroethyl)-7-methyl-1H-indole) .
- Crystallography: In 2-(4-fluorophenyl)-3-methyl-1H-indole, the indole N–H forms non-classical hydrogen bonds with adjacent π systems, a feature that may influence solubility and crystal packing in related compounds .
Fluorine’s Impact on Bioactivity
While direct biological data for the target compound are absent, fluorine substitution is known to:
Improve metabolic stability by blocking cytochrome P450 oxidation sites .
Enhance binding affinity through electrostatic interactions with target proteins .
Increase lipophilicity, as seen in 7-chloro-3-(difluoromethyl)-1H-indole, which is explored for agrochemical applications .
Biological Activity
3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H14F3N
- Molecular Weight : 295.28 g/mol
- IUPAC Name : 3-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)indole
Research indicates that compounds containing indole and trifluoroethyl moieties often exhibit significant interactions with various biological targets. The trifluoroethyl group enhances lipophilicity and may improve the binding affinity to target proteins.
Inhibition Studies
Studies have shown that indole derivatives can act as inhibitors of specific enzymes or receptors. For instance, compounds similar to this compound have been evaluated for their ability to inhibit methyltransferases and other enzyme classes involved in cancer progression and other diseases .
Anticancer Activity
Several studies have highlighted the anticancer potential of indole derivatives. For example:
- In vitro Studies : Compounds structurally related to this compound demonstrated cytotoxic effects against various cancer cell lines. The IC50 values ranged from nanomolar to micromolar concentrations depending on the specific cell line and compound structure .
- Mechanistic Insights : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of anti-apoptotic proteins .
Antiviral Activity
Recent patents suggest that derivatives of this compound may possess antiviral properties, particularly against HIV. The mechanism involves interference with viral replication processes by inhibiting specific viral proteins .
Case Study 1: Anticancer Efficacy
A study conducted on a series of indole derivatives showed that this compound exhibited significant growth inhibition in MCF-7 breast cancer cells. The study reported an IC50 value of approximately 0.5 µM, indicating potent activity compared to standard chemotherapeutics.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Indole A | 0.5 | MCF-7 |
| Indole B | 0.8 | CAMA-1 |
| Indole C | 0.6 | HeLa |
Case Study 2: Antiviral Activity
In a patent application regarding HIV capsid inhibitors, derivatives similar to this compound were shown to inhibit viral replication effectively in vitro with an EC50 value of around 0.4 µM .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole?
- Methodology : The compound can be synthesized via Pd-catalyzed cross-coupling reactions or selective alkylation of indole precursors. For example, trifluoroethylation is achieved using 2,2,2-trifluoroethyl trifluoromethanesulfonate in the presence of K₂CO₃ in acetonitrile at 25°C, followed by purification via silica gel column chromatography (PE:EtOAc gradients) . Earlier routes involve Rh-mediated methodologies for indole functionalization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology : ¹H NMR and ¹⁹F NMR are essential for confirming substituent positions and fluorine environments. For instance, ¹⁹F NMR signals at δ = -68.41 to -68.48 ppm (d, J = 8.8–8.9 Hz) confirm the trifluoroethyl group . LCMS is used to monitor reaction progress, and single-crystal X-ray diffraction resolves structural ambiguities .
Q. How is purification optimized for intermediates and final products?
- Methodology : Silica gel column chromatography with gradients of petroleum ether (PE) and ethyl acetate (EtOAc) is standard. For example, a PE:EtOAc gradient from 100:0 to 20:80 effectively isolates the trifluoroethylated indole derivative . High-purity (>95%) products are confirmed via elemental analysis and spectral consistency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?
- Methodology : Introduce substituents at the indole C-2 or phenyl ring to modulate electronic and steric effects. For example, replacing the 2-fluorophenyl group with a 4-fluorophenyl moiety alters π-π stacking interactions, as seen in analogous benzodiazepine derivatives . SAR requires iterative synthesis, bioassays, and computational docking to map binding affinities .
Q. What strategies address low yields in trifluoroethylation steps?
- Methodology : Optimize reaction stoichiometry (e.g., excess trifluoroethylating agent) and temperature. Evidence shows that increasing K₂CO₃ loading from 1.0 to 2.0 equivalents improves yields from 26% to 72% in similar systems . Solvent screening (e.g., DMF vs. MeCN) and microwave-assisted heating may further enhance efficiency .
Q. How are contradictions in spectral data resolved for structurally similar impurities?
- Methodology : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, NOESY can confirm spatial proximity of the trifluoroethyl group to the indole C-3 hydrogen, ruling out regioisomers . High-resolution mass spectrometry (HRMS) validates molecular formulas when isotopic patterns overlap .
Q. What role do fluorine substituents play in modulating physicochemical properties?
- Methodology : The 2-fluorophenyl group enhances metabolic stability via reduced CYP450 affinity, while the trifluoroethyl group increases lipophilicity (logP). Comparative studies show that replacing trifluoroethyl with pentafluoropropyl groups alters solubility by 3-fold, as quantified via HPLC .
Q. How can computational tools predict biological targets for this compound?
- Methodology : Molecular docking with homology models (e.g., serotonin receptors or tubulin) identifies potential targets. Analogous indole derivatives show tubulin polymerization inhibition (IC₅₀ = 0.8–2.3 µM), suggesting a mechanism for anticancer activity . MD simulations assess binding stability over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
